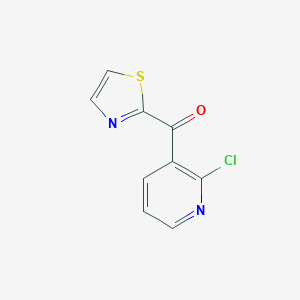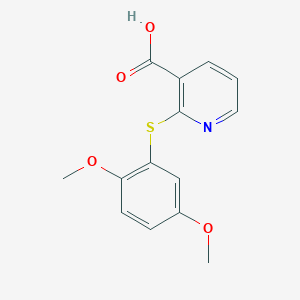![molecular formula C9H16N2O3 B070247 Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) CAS No. 181467-71-0](/img/structure/B70247.png)
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as S-ethyl 2-amino-3-(4-((1-cyclopropyl-2-oxoethyl)amino)butyl)propanoate and has the molecular formula C17H27N3O3.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibition can lead to changes in gene expression that can result in the suppression of tumor growth and the promotion of neuronal survival.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to promote neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI). One direction is to further investigate its mechanism of action and to optimize its use as a therapeutic agent for cancer and neurodegenerative disorders. Another direction is to study its potential as a tool for epigenetic research, as HDAC inhibitors have been shown to have epigenetic effects. Finally, it may be useful to investigate the potential of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) as a chemical probe for studying the role of HDACs in gene expression.
Synthesemethoden
The synthesis of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) involves several steps. The first step is the protection of the amino group with a tert-butyloxycarbonyl (BOC) group. The protected amino group is then reacted with ethyl 2-bromo-3-oxobutanoate to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with cyclopropanecarbonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
181467-71-0 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) |
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 1-[[(2S)-2-aminopropanoyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-8(13)9(4-5-9)11-7(12)6(2)10/h6H,3-5,10H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
KDFDUSJICVFMSO-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)C1(CC1)NC(=O)[C@H](C)N |
SMILES |
CCOC(=O)C1(CC1)NC(=O)C(C)N |
Kanonische SMILES |
CCOC(=O)C1(CC1)NC(=O)C(C)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



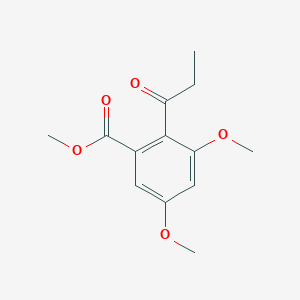
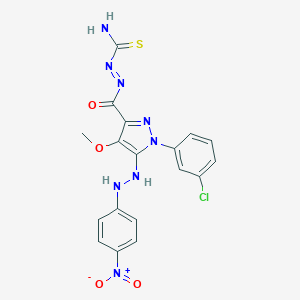
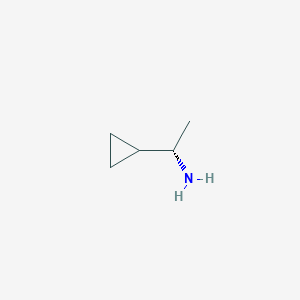
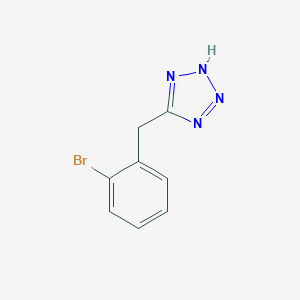
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
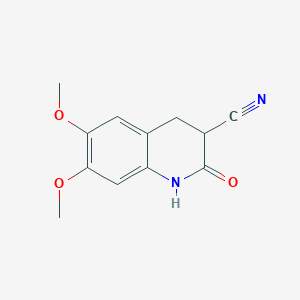
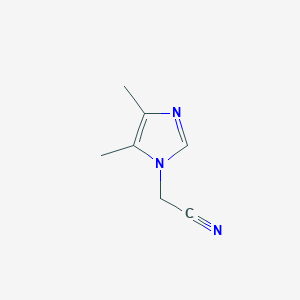
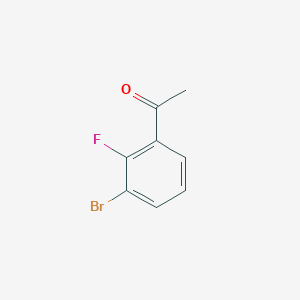
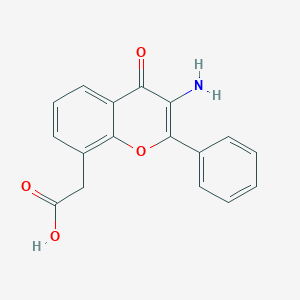
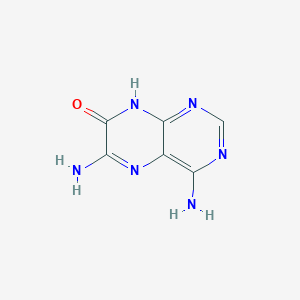
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
